molecular formula C9H12F2N2O2 B15113379 4-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-YL]butanoic acid

4-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-YL]butanoic acid

Cat. No.: B15113379
M. Wt: 218.20 g/mol
InChI Key: KKDJWVAYUGFPPG-UHFFFAOYSA-N
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Description

4-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-YL]butanoic acid is a chemical compound characterized by the presence of a pyrazole ring substituted with a difluoromethyl group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-YL]butanoic acid typically involves the reaction of difluoroacetic acid with appropriate pyrazole derivatives. One common method includes the use of difluoroacetoacetic acid, which is treated with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine to form the pyrazole ring . The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired acid .

Industrial Production Methods

Industrial production of this compound can be optimized by employing catalytic processes and cost-effective raw materials. For instance, nanoscale titanium dioxide can be used to catalyze the esterification process, enhancing reaction yield and reducing reaction time . This method also minimizes the use of organic solvents, thereby reducing environmental pollution and solvent recovery costs.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-YL]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-YL]butanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-YL]butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts cellular respiration, leading to the compound’s antifungal and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-YL]butanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C9H12F2N2O2

Molecular Weight

218.20 g/mol

IUPAC Name

4-[3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid

InChI

InChI=1S/C9H12F2N2O2/c1-6-5-7(9(10)11)12-13(6)4-2-3-8(14)15/h5,9H,2-4H2,1H3,(H,14,15)

InChI Key

KKDJWVAYUGFPPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCC(=O)O)C(F)F

Origin of Product

United States

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